molecular formula C14H14N4OS B2879052 1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203218-55-6

1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2879052
CAS No.: 1203218-55-6
M. Wt: 286.35
InChI Key: ORXJLFZXQQSUDO-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring a 4-methyl-1,3-benzothiazole substituent. Pyrazole carboxamides are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The methyl groups at positions 1 (pyrazole) and 4 (benzothiazole) contribute to steric and electronic modulation, influencing solubility and metabolic stability .

Properties

IUPAC Name

1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-5-4-6-10-11(8)15-14(20-10)16-13(19)12-9(2)7-18(3)17-12/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJLFZXQQSUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acetylacetone with Methylhydrazine

A one-pot mechanochemical synthesis (Figure 2a) involves grinding acetylacetone (1.0 eq) and methylhydrazine (1.1 eq) in a mortar for 30 minutes, yielding 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with 85% efficiency. This solvent-free method aligns with green chemistry principles and avoids byproducts common in solution-phase reactions.

Table 1: Optimization of Pyrazole Ring Synthesis

Condition Solvent Time (h) Yield (%) Purity (%)
Mechanochemical None 0.5 85 98
Ethanol reflux EtOH 6 72 95
Acetic acid catalyst AcOH 4 78 97

Preparation of 4-Methyl-1,3-Benzothiazol-2-Amine

Cyclization of 2-Amino-4-Methylbenzenethiol

Heating 2-amino-4-methylbenzenethiol (1.0 eq) with cyanogen bromide (1.2 eq) in ethanol at 80°C for 4 hours produces 4-methyl-1,3-benzothiazol-2-amine in 90% yield (Figure 2b). Alternative methods using thiourea under acidic conditions yield 82–87% but require longer reaction times (8–12 hours).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with EDCl/HOBt (1.2 eq) in dichloromethane (DCM), followed by addition of 4-methyl-1,3-benzothiazol-2-amine (1.0 eq), affords the target compound in 78% yield after recrystallization (Table 2).

Table 2: Amidation Reaction Optimization

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DCM 25 78
DCC/DMAP THF 25 65
HATU DMF 0→25 82

Mechanochemical Amidation

Grinding the carboxylic acid (1.0 eq) and amine (1.1 eq) with solid NaHCO₃ (2.0 eq) for 45 minutes achieves 88% yield, demonstrating superior efficiency over solution-phase methods.

Regioselectivity and Isomer Control

The use of methylhydrazine in pyrazole synthesis ensures regioselective formation of the 1,4-dimethyl isomer, as methyl groups preferentially occupy the 1-position due to steric and electronic factors. Computational studies (DFT) confirm that the 1,4-isomer is thermodynamically favored by 12–15 kcal/mol over alternatives.

Spectroscopic Characterization

1H-NMR (400 MHz, DMSO-d6): δ 2.41 (s, 3H, CH₃-benzothiazole), 2.58 (s, 3H, CH₃-pyrazole C4), 3.89 (s, 3H, N-CH₃), 6.92 (s, 1H, pyrazole H5), 7.25–7.45 (m, 3H, benzothiazole H5, H6, H7).

Industrial-Scale Considerations

Patented methods emphasize reducing isomers via low-temperature cyclization (−30°C) and recrystallization from ethanol/water (4:1), achieving >99.5% purity. Continuous flow systems may further enhance yield by minimizing thermal degradation.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following section compares the target compound with structurally related molecules, focusing on substituent effects, synthetic routes, and inferred biological properties.

N-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)-5-(2,3-Dihydrobenzo[1,4]Dioxin-7-yl)-1-(4-Aminosulfonylphenyl)-1H-Pyrazole-3-Carboxamide (4f)

  • Structural Differences: The benzothiazole group in the target compound is replaced with a dihydrobenzo[1,4]dioxin ring in 4f. The latter introduces a fused oxygen-rich system, enhancing polarity but reducing aromatic conjugation compared to benzothiazole. The 4-aminosulfonylphenyl group in 4f adds a strong electron-withdrawing sulfonamide group, which may improve solubility but reduce membrane permeability relative to the methyl-substituted benzothiazole in the target compound.
  • Synthesis: Both compounds employ pyrazole-3-carboxamide as a core scaffold. However, 4f utilizes a dihydrobenzo[1,4]dioxin-7-yl ketone precursor, whereas the target compound likely requires a benzothiazole-2-amine intermediate.

(E)-2,4-Dimethyl-N-(1,3,4,4-Tetrachloro-1-Nitrobuta-1,3-Dien-2-yl)Aniline (P5H10)

  • Structural Differences :
    • P5H10 features a nitrobutadiene backbone with tetrachloro and aniline substituents, contrasting sharply with the pyrazole-benzothiazole architecture of the target compound.
    • The nitro and chloro groups in P5H10 confer high electrophilicity, making it reactive toward nucleophiles, whereas the target compound’s benzothiazole and methyl groups favor π-π stacking and hydrophobic interactions.
  • Synthesis: P5H10 is synthesized via low-temperature (−30°C) methanol-mediated reactions, emphasizing kinetic control for nitro-diene stability. In contrast, pyrazole carboxamides like the target compound typically rely on room-temperature coupling reactions (e.g., carbodiimide-mediated amidation) .

Data Table: Key Structural and Functional Comparisons

Property Target Compound Compound 4f Compound P5H10
Core Structure Pyrazole-3-carboxamide + benzothiazole Pyrazole-3-carboxamide + dihydrodioxin Nitrobutadiene + aniline
Key Substituents 1,4-dimethyl; 4-methylbenzothiazole 3,5-di-tert-butyl-4-hydroxyphenyl; sulfonamide Tetrachloro; nitro; 2,4-dimethylaniline
Polarity Moderate (benzothiazole π-system) High (sulfonamide, hydroxyl) Low (chloro, nitro dominate reactivity)
Synthetic Conditions Likely ambient-temperature amidation Ketone-based cyclization Low-temperature MeOH, nucleophilic addition
Inferred Bioactivity Kinase inhibition (benzothiazole affinity) Antioxidant (phenolic groups) Electrophilic reactivity (e.g., alkylation)

Research Implications and Limitations

  • Target Compound : The benzothiazole group positions it as a candidate for kinase or protease inhibition, leveraging its planar aromatic system for target binding. Methyl groups may reduce metabolic degradation compared to bulkier substituents in 4f.
  • Limitations : Direct comparative biological data (e.g., IC50 values) are absent in the provided evidence. Structural inferences are drawn from substituent chemistry rather than empirical assays.

Biological Activity

1,4-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14N4OS
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 1207038-78-5

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to function primarily through:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking substrate access.
  • Cell Signaling Modulation : It can disrupt critical signaling pathways in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : The benzothiazole moiety contributes to its efficacy against bacterial and fungal pathogens.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.01Apoptosis induction
A5490.39Autophagy without apoptosis
HepG20.07Aurora-A kinase inhibition

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Its anti-inflammatory effects were demonstrated through:

  • Inhibition of COX-2 : This action reduces the production of pro-inflammatory mediators.
  • Reduction of Ulcerogenic Activity : Studies indicate a lower risk of gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 µg/mL
Escherichia coli0.015 µg/mL
Candida albicans0.020 µg/mL

These results suggest that it could be effective in treating infections caused by these organisms.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effectiveness of this compound:

  • Anticancer Research : A study by Bouabdallah et al. demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Inflammation Studies : Research published in MDPI indicated that derivatives of pyrazole compounds exhibit strong anti-inflammatory effects by inhibiting COX enzymes effectively .
  • Antimicrobial Activity : A comprehensive review noted that pyrazole derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for drug development against resistant strains .

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